molecular formula C17H16N6O3S B15108525 4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B15108525
M. Wt: 384.4 g/mol
InChI Key: FPGMKPJKVQUJMB-UHFFFAOYSA-N
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Description

4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps. One common method includes the cyclization of 2-hydrazinopyridines with isothiocyanates, followed by further functionalization to introduce the benzoxadiazole moiety . The reaction conditions often involve the use of palladium catalysts and microwave irradiation to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and benzoxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation and survival . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C17H16N6O3S/c24-27(25,14-5-3-4-13-16(14)21-26-20-13)22-10-7-12(8-11-22)17-19-18-15-6-1-2-9-23(15)17/h1-6,9,12H,7-8,10-11H2

InChI Key

FPGMKPJKVQUJMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

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